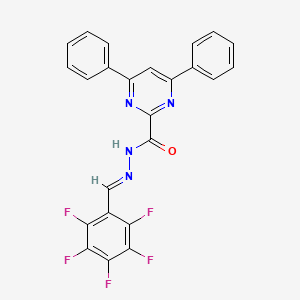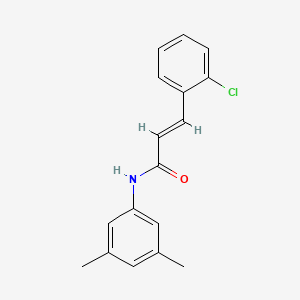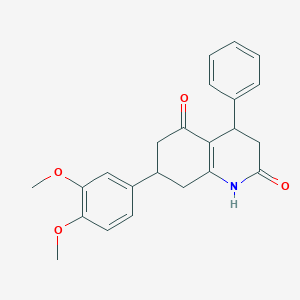![molecular formula C16H18ClN3O B5548274 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5548274.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide is a compound that belongs to a class of chemicals known for their potential bioactive properties. Similar compounds have been studied for their structural characteristics and activities in various fields, including medicinal and materials chemistry.
Synthesis Analysis
The synthesis of related pyrazole-acetamide derivatives involves various chemical reactions, typically starting from pyrazole precursors. These compounds are usually synthesized through stepwise chemical reactions that involve the formation of intermediate products, each requiring specific reagents and conditions (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of similar acetamide derivatives has been determined using techniques like X-ray crystallography, revealing details about their atomic arrangement and molecular geometry. For instance, compounds in this category have been shown to form complex hydrogen bonding patterns that contribute to their structural stability and potential biological activities (López et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrazole-acetamide derivatives include their interaction with metal ions to form coordination complexes. These reactions can significantly affect their physical and chemical properties, such as solubility and stability. The antioxidant activities of such compounds have also been assessed, showing their potential in scavenging free radicals (Chkirate et al., 2019).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives has shown their utility in forming coordination complexes with Co(II) and Cu(II) ions, demonstrating significant antioxidant activity. These findings suggest potential applications in developing new antioxidant compounds. The coordination involves the amide O and pyrazole N atoms, leading to the formation of complexes with distinct geometries and supramolecular architectures, influenced by hydrogen bonding interactions (Chkirate et al., 2019).
Heterocyclic Synthesis
The compound's framework is conducive to synthesizing various heterocyclic compounds, including pyrazole, pyridine, and pyridazine derivatives, highlighting its versatility as a precursor for generating bioactive molecules. This capability underscores the compound's significance in medicinal chemistry for developing new therapeutic agents with potential antimicrobial and anticancer activities (Harb et al., 1989).
Development of Therapeutic Agents
Significant research has been directed towards the synthesis of functionalized pyrazoles and their evaluation for biological activities, including anticancer, antiangiogenic, and antioxidant properties. These studies suggest the compound's potential as a scaffold for developing new therapeutic agents, particularly in cancer treatment. The synthesis process involves annulation reactions, highlighting the compound's flexibility in generating molecules with desired biological activities (Kumar et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-(4-chloropyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-14-10-19-20(11-14)8-7-18-16(21)9-13-6-5-12-3-1-2-4-15(12)13/h1-4,10-11,13H,5-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUGFTROWUYJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)
![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)
![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)


![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)